3-fluoro-2-hydrazinyl-5-(1-methyl-1H-pyrazol-4-yl)pyridine

Structure-based drug design Kinase inhibitor Medicinal chemistry

3-Fluoro-2-hydrazinyl-5-(1-methyl-1H-pyrazol-4-yl)pyridine (CAS 1151802-50-4) is a heterocyclic hydrazinyl-pyridine building block that serves as the critical late-stage intermediate in the synthesis of AMG 337, an orally bioavailable, ATP-competitive, highly selective MET receptor tyrosine kinase inhibitor that advanced to Phase II clinical evaluation. The compound bears three functional handles—a 3-fluoro substituent, a 2-hydrazinyl group, and a 5-(1-methyl-1H-pyrazol-4-yl) moiety—that are all essential for constructing the pyrazolone–triazolopyridine core of AMG 337, a drug that achieved a 29.6 % objective response rate in heavily pretreated MET-amplified solid-tumour patients.

Molecular Formula C9H10FN5
Molecular Weight 207.21 g/mol
CAS No. 1151802-50-4
Cat. No. B3214700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-fluoro-2-hydrazinyl-5-(1-methyl-1H-pyrazol-4-yl)pyridine
CAS1151802-50-4
Molecular FormulaC9H10FN5
Molecular Weight207.21 g/mol
Structural Identifiers
SMILESCN1C=C(C=N1)C2=CC(=C(N=C2)NN)F
InChIInChI=1S/C9H10FN5/c1-15-5-7(4-13-15)6-2-8(10)9(14-11)12-3-6/h2-5H,11H2,1H3,(H,12,14)
InChIKeyHRJBHHOTXRILFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Fluoro-2-hydrazinyl-5-(1-methyl-1H-pyrazol-4-yl)pyridine (CAS 1151802-50-4): A Phase-II-Program-Specific Synthetic Intermediate for MET Kinase Inhibitor Drug Development


3-Fluoro-2-hydrazinyl-5-(1-methyl-1H-pyrazol-4-yl)pyridine (CAS 1151802-50-4) is a heterocyclic hydrazinyl-pyridine building block that serves as the critical late-stage intermediate in the synthesis of AMG 337, an orally bioavailable, ATP-competitive, highly selective MET receptor tyrosine kinase inhibitor that advanced to Phase II clinical evaluation [1]. The compound bears three functional handles—a 3-fluoro substituent, a 2-hydrazinyl group, and a 5-(1-methyl-1H-pyrazol-4-yl) moiety—that are all essential for constructing the pyrazolone–triazolopyridine core of AMG 337, a drug that achieved a 29.6 % objective response rate in heavily pretreated MET-amplified solid-tumour patients [2][3].

Why Generic Hydrazinyl-Pyridine Intermediates Cannot Replace CAS 1151802-50-4 in MET-Targeted Synthesis or Procurement


Simple hydrazinyl-pyridine building blocks—such as 3-fluoro-2-hydrazinyl-5-methylpyridine (CAS 1314898-25-3) or the des-fluoro analogue 2-hydrazinyl-5-(1-methyl-1H-pyrazol-4-yl)pyridine (CAS 1427473-71-9)—lack the precise substitution geometry required to construct the pyrazolone-fused triazolopyridine scaffold of AMG 337. The 3-fluoro atom on the pyridine ring is essential for the U-shaped binding conformation that AMG 337 adopts in the MET kinase ATP pocket (PDB 5T3Q), while the 5-(1-methylpyrazol-4-yl) group provides the vector for the key Suzuki–Miyaura coupling that assembles the clinical candidate's core [1][2]. Substituting either functional handle breaks the synthetic route or yields an inactive final compound, making CAS 1151802-50-4 a non-interchangeable, route-specific intermediate.

Quantitative Comparator Evidence: Why CAS 1151802-50-4 Is the Preferred Intermediate for MET Kinase Inhibitor Programs


Structural Essentiality: The 3-Fluoro Substituent Enables AMG 337's U-Shaped MET Kinase Binding Mode vs. the Des-Fluoro Analogue

The 3-fluoro substituent on the pyridine ring of CAS 1151802-50-4 is indispensable for the final drug's binding conformation. The co-crystal structure of AMG 337 bound to the c-Met kinase domain (PDB 5T3Q, 2.0 Å resolution) reveals a U-shaped binding mode in the ATP pocket that is sterically and electronically dependent on the fluorine atom [1]. The des-fluoro analogue 2-hydrazinyl-5-(1-methyl-1H-pyrazol-4-yl)pyridine (CAS 1427473-71-9, MW 189.22) cannot recapitulate this binding geometry, as the fluorine atom participates in critical van der Waals contacts within the kinase hinge region. No published route to AMG 337 exists that bypasses this fluorinated intermediate.

Structure-based drug design Kinase inhibitor Medicinal chemistry

Synthetic Route Optimization: Multikilogram-Ready Two-Step Suzuki–Miyaura Process vs. Early-Phase Discovery Route

The published process for CAS 1151802-50-4 was specifically optimized for multikilogram delivery under phase-appropriate priorities: speed, raw-material supply-chain security, and cost [1]. The optimized route employs a two-step Suzuki–Miyaura cross-coupling sequence with 2-methyltetrahydrofuran (2-MeTHF) replacing 1,4-dioxane, reducing catalyst loading and enabling lower reaction temperatures (70 °C vs. reflux) that suppress premature palladium-black precipitation [2]. Analysis showed that a key precursor (compound 3) accounted for 52 % of total production cost; after optimization, the cost of the advanced intermediate (compound 7) was reduced to approximately one-third [2]. In contrast, generic hydrazinyl-pyridine syntheses using conventional SNAr conditions in thick-wall ACE tubes with hydrazine hydrate offer high atom economy but have not been validated for multikilogram pharmaceutical intermediate delivery . The validated, scalable route directly reduces procurement risk and cost for drug-development teams.

Process chemistry Scale-up Suzuki–Miyaura coupling

Downstream Drug Potency and Kinase-Selectivity: AMG 337 vs. Multi-Target MET Inhibitors Cabozantinib and Crizotinib

The clinical candidate AMG 337, constructed from CAS 1151802-50-4, demonstrates an IC50 of 1 nM against wild-type MET kinase and, critically, inhibits 0 out of 402 human kinases when profiled at 1 μM in competitive binding assays [1]. In stark contrast, the FDA-approved multi-kinase inhibitor cabozantinib potently inhibits VEGFR2 (IC50 0.035 nM), KIT (4.6 nM), RET (5.2 nM), AXL (7 nM), TIE2 (14.3 nM), and FLT3 (11.3 nM) . Crizotinib, another approved MET-targeted agent, additionally inhibits ALK (IC50 20 nM) and ROS1 . This profound selectivity difference—0 vs. ≥5 off-target kinases inhibited—is a direct consequence of the molecular architecture that originates with the precisely substituted hydrazinyl-pyridine intermediate. In cellular assays, AMG 337 inhibited HGF-stimulated MET phosphorylation in PC3 cells with an IC50 of 5 nM, while showing IC50 > 3 μM in non-MET-amplified cell lines, confirming on-target cellular activity [1].

MET kinase Selectivity Cancer therapeutics

Clinical Validation: Phase I Objective Response Rate of AMG 337 Confirms the Intermediate's Value in Generating a Clinic-Ready MET Inhibitor

The Phase I first-in-human study of AMG 337 (NCT02016534) enrolled 111 patients with advanced solid tumors and reported an objective response rate (ORR) of 29.6 % (8/27; 95 % CI, 13.8 %–50.2 %) in the prospectively identified MET-amplified subgroup, with a median duration of response of 197 days (range 64–1,430+ days) [1]. The maximum tolerated dose was established at 300 mg once daily. This level of clinical activity in a heavily pretreated, biomarker-selected population provides a degree of target-product validation that is absent for intermediates destined for preclinical tool compounds or unoptimized lead series. In comparison, many hydrazinyl-pyridine intermediates serve only as building blocks for screening libraries with no demonstrated clinical path; CAS 1151802-50-4 is one of the few such intermediates linked to a drug candidate with published Phase II progression [2].

Clinical oncology Phase I trial Biomarker-driven therapy

Commercial Purity Benchmarking: ≥98 % Purity Specifications vs. Unspecified Generic Hydrazinyl-Pyridine Intermediates

Multiple independent commercial suppliers list CAS 1151802-50-4 with purity specifications of ≥98 % (HPLC), including MolCore (NLT 98 %) and Leyan (98 %) . These suppliers operate under ISO-certified quality systems suitable for global pharmaceutical R&D and quality-control applications. In contrast, many generic hydrazinyl-pyridine intermediates (e.g., 3-fluoro-2-hydrazinyl-5-methylpyridine, 2-hydrazinyl-4-methoxypyridine) are offered by niche catalog vendors without published purity specifications or ISO-certified quality systems, creating uncertainty for procurement in regulated environments . The availability of CAS 1151802-50-4 from multiple ISO-certified suppliers at defined purity enables competitive sourcing while maintaining quality assurance.

Quality control Pharmaceutical intermediate Procurement specification

Optimal Procurement and Use Scenarios for 3-Fluoro-2-hydrazinyl-5-(1-methyl-1H-pyrazol-4-yl)pyridine (CAS 1151802-50-4)


Medicinal Chemistry: Synthesis of Highly Selective Type Ib MET Kinase Inhibitors via Pyrazolone Scaffold Construction

CAS 1151802-50-4 is the direct precursor for constructing the pyrazolone-fused triazolopyridine core of AMG 337-class MET inhibitors. The 2-hydrazinyl group undergoes cyclization to form the [1,2,4]triazolo[4,3-a]pyridine ring system, while the 5-(1-methylpyrazol-4-yl) substituent provides the correct vector for the final coupling step [1]. The 3-fluoro substituent is retained in the final drug and is essential for the U-shaped kinase binding conformation observed in PDB 5T3Q [2]. This intermediate is irreplaceable for any medicinal chemistry program seeking to replicate or modify the AMG 337 scaffold.

Process Chemistry and Scale-Up: Multikilogram API Intermediate Manufacturing Under cGMP

The phase-appropriate synthetic route published by Cosbie et al. provides a validated, scalable process for delivering CAS 1151802-50-4 in multikilogram quantities [1]. The optimized conditions—2-MeTHF as solvent, reduced catalyst loading, and 70 °C reaction temperature—enable cost-effective manufacturing while minimizing palladium-related impurities. Procurement of this intermediate from suppliers familiar with the published route reduces process-development burden and accelerates the transition from gram-scale medicinal chemistry to kilogram-scale GMP production.

Biomarker-Driven Clinical Development: Drug Supply for MET-Amplified Cancer Trials

Given that AMG 337 demonstrated a 29.6 % ORR specifically in MET-amplified patients (as confirmed by FISH or NGS testing) [3], CAS 1151802-50-4 is the essential starting material for generating clinical trial supplies of this biomarker-defined therapeutic. The established clinical proof-of-concept—197-day median duration of response in heavily pretreated patients—provides a rationale for continued use of this intermediate in follow-on clinical programs targeting the same patient population.

Selectivity-Profiling Tool Compounds: Generating Single-Target MET Probes for Pathway Deconvolution Studies

Because AMG 337 inhibits 0/402 off-target kinases at 1 μM [4], the compound derived from CAS 1151802-50-4 serves as an ideal chemical probe for dissecting MET-specific signaling biology without the confounding polypharmacology of multi-kinase inhibitors such as cabozantinib or crizotinib. Research groups studying HGF/MET axis biology, MET-dependent invasion and migration, or MET-mediated drug resistance can procure this intermediate to synthesize a clean, single-target tool compound.

Quote Request

Request a Quote for 3-fluoro-2-hydrazinyl-5-(1-methyl-1H-pyrazol-4-yl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.